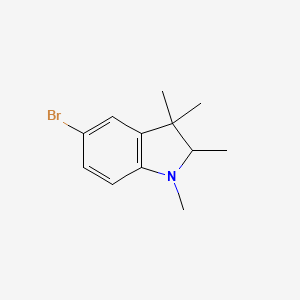
5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom at the 5-position and four methyl groups at the 1, 2, 3, and 3 positions of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the bromination of 1,2,3,3-tetramethyl-2,3-dihydro-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced indole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxidized indole compounds, and reduced indole derivatives, each with unique chemical and biological properties.
Applications De Recherche Scientifique
5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to biological receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoindole: Lacks the additional methyl groups and has different chemical and biological properties.
1,2,3,3-Tetramethylindole: Does not contain the bromine atom, resulting in distinct reactivity and applications.
5-Chloro-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
Uniqueness
5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole is unique due to the presence of both the bromine atom and multiple methyl groups, which confer specific chemical reactivity and potential biological activities. Its distinct structure makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
111511-15-0 |
|---|---|
Formule moléculaire |
C12H16BrN |
Poids moléculaire |
254.17 g/mol |
Nom IUPAC |
5-bromo-1,2,3,3-tetramethyl-2H-indole |
InChI |
InChI=1S/C12H16BrN/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-8H,1-4H3 |
Clé InChI |
HUFCAYBMGPVYDK-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2=C(N1C)C=CC(=C2)Br)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



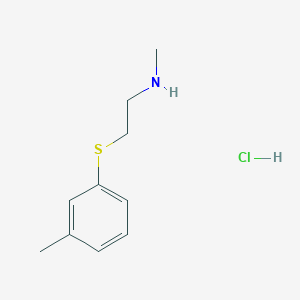
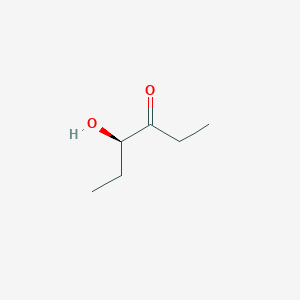
![1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium](/img/structure/B14311132.png)
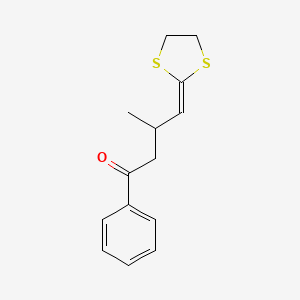
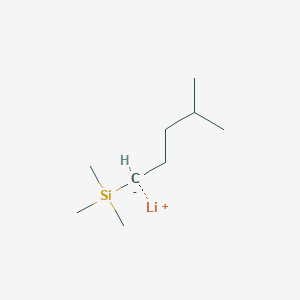
![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)
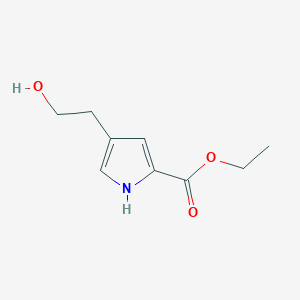

![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)
![4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate](/img/structure/B14311190.png)
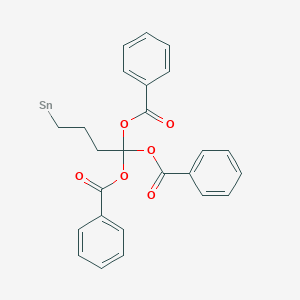
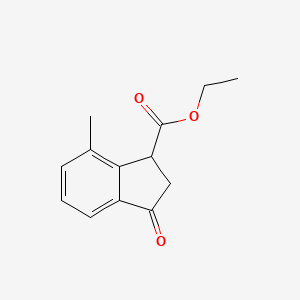
![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)
